molecular formula C18H25NO4 B2626343 1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate CAS No. 882738-24-1

1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate

Cat. No. B2626343
Key on ui cas rn: 882738-24-1
M. Wt: 319.401
InChI Key: UDBQMLYIAIDUCF-UHFFFAOYSA-N
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Patent
US09340546B2

Procedure details

In a 5 L flange flask was charged 1-benzyloxycarbonylpiperidine-4-carboxylic acid 20 (200 g, 759.6 mmol) in DCM (500.0 mL) followed by additional DCM (2.000 L), t-butanol (140.8 g, 181.7 mL, 1.899 mol) and DMAP (46.40 g, 379.8 mmol). The mixture was cooled on ice/salt/water bath (internal −3.4° C.). 3-(ethyliminomethyleneamino)-N,N-dimethyl-propan-1-amine (Hydrochloric Acid (1)) (145.6 g, 759.6 mmol) was added portionwise over 15 mins, with addition funnel rinsed with DCM (500.0 mL). Mixture was stirred on ice bath for approx. 2 h. Ice bath was then removed (internal 3° C.) and allowed to warm to room temperature overnight. Mixture was washed with 5% citric acid (2×500 mL), then saturated NaHCO3 (500 mL), water (500 mL), and organics dried over MgSO4, which was then filtered and concentrated in vacuo to leave product 21 as a viscous light yellow oil which turned to a white solid on standing. (246.1 g, 101%). 1H NMR (500 MHz, DMSO-d6) δ 7.40-7.31 (m, 5H), 5.08 (s, 2H), 3.90 (dt, 2H), 2.93 (br s, 2H), 2.43 (tt, 1H), 1.80-1.76 (m, 2H) and 1.45-1.37 (m, 11H).
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
181.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3-(ethyliminomethyleneamino)-N,N-dimethyl-propan-1-amine
Quantity
145.6 g
Type
reactant
Reaction Step Four
Name
Quantity
46.4 g
Type
catalyst
Reaction Step Five
Name
Quantity
2 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([N:11]1[CH2:16][CH2:15][CH:14]([C:17]([OH:19])=[O:18])[CH2:13][CH2:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:20](O)([CH3:23])([CH3:22])[CH3:21].O.NC1C(C(ON2C3C=CC=CC=3N=N2)=O)=C2N=CC(CC#N)=CN2N=1>C(Cl)Cl.CN(C1C=CN=CC=1)C>[N:11]1([C:9]([O:8][CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[O:10])[CH2:12][CH2:13][CH:14]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:15][CH2:16]1

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)C(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
181.7 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
3-(ethyliminomethyleneamino)-N,N-dimethyl-propan-1-amine
Quantity
145.6 g
Type
reactant
Smiles
NC1=NN2C(N=CC(=C2)CC#N)=C1C(=O)ON1N=NC2=C1C=CC=C2
Step Five
Name
Quantity
46.4 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Six
Name
Quantity
2 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Mixture was stirred on ice bath for approx. 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
rinsed with DCM (500.0 mL)
CUSTOM
Type
CUSTOM
Details
Ice bath was then removed (internal 3° C.)
WASH
Type
WASH
Details
Mixture was washed with 5% citric acid (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated NaHCO3 (500 mL), water (500 mL), and organics dried over MgSO4, which
FILTRATION
Type
FILTRATION
Details
was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(CCC(CC1)C(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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